(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)oxazole-4-carboxylic acid
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Description
(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H18N2O5 and its molecular weight is 282.296. The purity is usually 95%.
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Scientific Research Applications
Antilipidemic Agent Synthesis : One study describes the synthesis of enantiomers of 4-[1-(4-tert-butylphenyl)-2-oxo- pyrrolidine-4-yl]methyloxybenzoic acid, a new antilipidemic agent. This compound, having dual action on plasma triglyceride and cholesterol lowering effects, showed potential as a novel antilipidemic agent (Ohno et al., 1999).
Crystal Structure Analysis : Another study focuses on the crystal structure of a similar compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, highlighting its molecular conformation and intermolecular hydrogen bonds (Yuan et al., 2010).
Divergent Synthetic Applications : Research on the divergent synthesis of different compounds using 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene and enamines demonstrates the flexibility of this class of compounds in synthetic chemistry (Rossi et al., 2007).
Enantioselective Synthesis : A paper discusses the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, an important process in producing optically pure compounds for potential pharmaceutical applications (Magata et al., 2017).
Synthetic Methodology Development : Another research focuses on developing an efficient method for synthesizing (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, a ligand with potential applications in various chemical syntheses (Shimizu et al., 2013).
Photoluminescence Studies : A study on luminescent properties of imidazole and oxazole-based heterocycles, including 2,4-di-tert-butyl-6-(1H-phenanthro[9,10-d]imidazol-/oxazol-2-yl)phenol derivatives, demonstrates the application of these compounds in photoluminescent materials (Eseola et al., 2011).
Combinatorial Chemistry : The reaction of ethyl isocyanoacetic acid with various carboxylic acids to give 5-substituted oxazole-4-carboxylic acid esters highlights the utility of these compounds in combinatorial chemistry and drug discovery (Tormyshev et al., 2006).
Photoactivatable Prodrugs : Research into coumarin fused oxazoles as photosensitive units for carboxylic acid groups, using butyric acid as a model, explores their potential use in developing photoactivatable prodrugs (Soares et al., 2017).
Properties
IUPAC Name |
2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-6-4-5-9(15)10-14-8(7-19-10)11(16)17/h7,9H,4-6H2,1-3H3,(H,16,17)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNMUDHKMKZIBF-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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